molecular formula C11H9ClN4 B14410735 [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide CAS No. 81865-11-4

[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide

Cat. No.: B14410735
CAS No.: 81865-11-4
M. Wt: 232.67 g/mol
InChI Key: HAWPIJHYIUAXAT-UHFFFAOYSA-N
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Description

[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide is a chemical compound with a complex structure that includes a phenyl ring substituted with a chloroethyl group and a carbonohydrazonoyl dicyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(2-chloroethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Bromoethyl)phenyl]carbonohydrazonoyl dicyanide: Similar structure with a bromoethyl group instead of chloroethyl.

    [4-(2-Fluoroethyl)phenyl]carbonohydrazonoyl dicyanide: Contains a fluoroethyl group, offering different reactivity and properties.

    [4-(2-Iodoethyl)phenyl]carbonohydrazonoyl dicyanide: Features an iodoethyl group, which can influence its chemical behavior.

Uniqueness

The uniqueness of [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide lies in its specific chloroethyl substitution, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

81865-11-4

Molecular Formula

C11H9ClN4

Molecular Weight

232.67 g/mol

IUPAC Name

2-[[4-(2-chloroethyl)phenyl]hydrazinylidene]propanedinitrile

InChI

InChI=1S/C11H9ClN4/c12-6-5-9-1-3-10(4-2-9)15-16-11(7-13)8-14/h1-4,15H,5-6H2

InChI Key

HAWPIJHYIUAXAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCl)NN=C(C#N)C#N

Origin of Product

United States

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